1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile (CAS: 2158267-70-8) is a boronic ester-functionalized pyrazole derivative with a carbonitrile substituent. Key characteristics include:
- Structure: A pyrazole core with a methyl group at position 1, a boronic ester (dioxaborolane) at position 4, and a nitrile group at position 3.
- Purity: ≥98% (stored at 2–8°C, dry, and protected from light) .
- Applications: Primarily employed as a Suzuki-Miyaura cross-coupling reagent in medicinal chemistry, e.g., in synthesizing CHK1 inhibitors .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-15(5)14-9(8)6-13/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMUJDMHLCPZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation with Pre-Installed Substituents
Synthesis begins with cyclocondensation of a 1,3-dicarbonyl precursor bearing a nitrile group and a protected boronate moiety. However, this route faces challenges in regioselectivity and functional group compatibility.
Sequential Functionalization of a Preformed Pyrazole Core
A more practical approach involves synthesizing 1-methylpyrazole-3-carbonitrile followed by late-stage borylation at the 4-position. This method leverages Miyaura borylation, which is compatible with nitrile groups.
Cyclization-Borylation Sequential Synthesis
Malonaldehyde-Based Cyclization (Patent CN114380853A)
This four-step sequence starts with malonaldehyde and integrates boronate installation post-cyclization:
Step 1: Protection and Bromination
Malonaldehyde is protected with ethylene glycol under acid catalysis (p-toluenesulfonic acid, 110°C), followed by N-bromosuccinimide (NBS)-mediated bromination in chloroform at 50–60°C to yield 2-bromo-1,1-diethoxypropane.
Step 2: Methylthiolation
Reaction with sodium methanethiolate in tetrahydrofuran (30–80°C) introduces a methylthio group, forming 2-(methylthio)-1,1-diethoxypropane.
Step 3: Cyclization
Hydrazine sulfate in methanol/water induces cyclization at 20–70°C, producing 1-methyl-3-(methylthio)-1H-pyrazole-4-carbonitrile. The nitrile group is introduced via a cyanoacetylene intermediate during cyclization.
Step 4: Miyaura Borylation
The methylthio group at position 4 is replaced via palladium-catalyzed (PdCl₂(PPh₃)₂) reaction with bis(pinacolato)diboron in tetrahydrofuran at 50–90°C, achieving a 90.9% yield (Example 1).
Data Table 1: Key Reaction Conditions from CN114380853A
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethylene glycol, NBS | Chloroform | 50–60 | 85 |
| 2 | NaSMe | THF | 30–80 | 78 |
| 3 | Hydrazine sulfate | MeOH/H₂O | 20–70 | 82 |
| 4 | B₂Pin₂, PdCl₂(PPh₃)₂ | THF | 50–90 | 90.9 |
Direct Miyaura Borylation of Halogenated Pyrazoles
Bromopyrazole Precursor Synthesis
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is synthesized via electrophilic bromination of 1-methylpyrazole-3-carbonitrile using NBS in CCl₄ under radical initiation (AIBN, 70°C). Regioselectivity at position 4 is ensured by the electron-withdrawing nitrile group.
Palladium-Catalyzed Borylation (Patent EP3280710B1)
The bromopyrazole undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(OAc)₂ (0.6–0.8 mol%) and KOAc in THF/water (3:1) at 70°C for 12 hours. The reaction achieves 88% yield with >99% purity by HPLC.
Data Table 2: Miyaura Borylation Optimization
| Pd Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 0.6 | KOAc | THF/H₂O | 12 | 88 |
| 1.0 | Na₂CO₃ | Dioxane/H₂O | 24 | 76 |
| 0.8 | Cs₂CO₃ | DME/H₂O | 18 | 82 |
Alternative Pathways: Cyanation of Boronated Pyrazoles
Late-Stage Cyanation via Nucleophilic Substitution
In a divergent approach, 1-methyl-4-(pinacolatoboryl)-1H-pyrazole-3-thiomethyl is treated with CuCN in DMF at 120°C, displacing the thiomethyl group with a nitrile. This method, however, suffers from moderate yields (65%) due to boronate ester sensitivity to high temperatures.
Critical Analysis of Methodologies
Yield and Scalability
The cyclization-borylation route (CN114380853A) offers superior yields (90.9%) and scalability, as demonstrated in 500 g-scale batches. In contrast, direct Miyaura borylation requires stringent Pd catalyst control to maintain cost-efficiency.
Functional Group Tolerance
The nitrile group remains intact under Miyaura conditions (pH 7–9, 50–90°C), but decomposes in strongly acidic or basic media. Thiomethyl-to-cyano conversion necessitates inert atmospheres to prevent boronate hydrolysis.
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-MTP exhibit promising anticancer properties. The incorporation of boron into the molecular structure enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .
Neuroprotective Effects
1-MTP has also been explored for its neuroprotective effects. Compounds in the pyrazole family have been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Materials Science
Polymer Chemistry
The unique structure of 1-MTP allows it to act as a building block in polymer synthesis. Its ability to form stable bonds with various functional groups makes it suitable for creating advanced materials with tailored properties. For example, polymers incorporating boron can exhibit enhanced thermal stability and mechanical strength .
Sensor Development
The compound's electronic properties have led to its investigation in the development of sensors. Research indicates that boron-containing pyrazoles can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers due to their sensitivity and selectivity .
Agricultural Chemistry
Pesticide Formulation
1-MTP has potential applications in developing novel pesticides. Its structure allows for modifications that can enhance bioactivity against specific pests while reducing toxicity to non-target organisms. This is particularly relevant in the context of sustainable agriculture, where there is a demand for environmentally friendly pest control solutions .
Herbicide Activity
Studies have also explored the herbicidal properties of compounds similar to 1-MTP. The incorporation of boron into herbicides can improve their efficacy by enhancing their absorption and translocation within plants, leading to more effective weed management strategies .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which then undergoes transmetalation with an aryl or vinyl halide to form the coupled product. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity in Cross-Coupling Reactions
- Target Compound : The nitrile group (electron-withdrawing) activates the boronic ester, enhancing its reactivity in palladium-catalyzed Suzuki-Miyaura reactions. Demonstrated efficacy in microwave-assisted couplings (59–72% yields) .
- Analogues Without Nitrile: Lower reactivity in electron-demanding reactions due to reduced electron deficiency. For example, 1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole (761446-44-0) is primarily used in non-demanding coupling reactions .
Key Research Findings
Table 2: Performance in Suzuki-Miyaura Reactions
- Microwave Efficiency : The target compound achieves higher yields under microwave conditions due to faster reaction kinetics and improved electronic activation .
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile (CAS No. 761446-44-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C10H17BN2O2
- Molecular Weight: 208.07 g/mol
- Melting Point: 62°C to 65°C
- Appearance: Off-white to yellow crystalline solid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to interact with multiple biological targets, making it a candidate for further investigation.
Inhibitory Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown potential as an inhibitor in several biochemical pathways:
- TGF-β1 and Activin A Signaling Inhibition:
Studies have demonstrated that derivatives of this compound can inhibit TGF-β1 and Activin A signaling pathways. These pathways are crucial in various physiological processes and disease states, including fibrosis and cancer progression .
Pharmacological Studies
Pharmacological evaluations have provided insights into the efficacy and safety profiles of the compound:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cancer Therapeutics:
- Mechanism of Action:
- Synthesis and Evaluation:
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions due to the presence of the boronate ester moiety. Key steps include:
- Boronation : Introducing the dioxaborolane group using pinacol borane under inert conditions (e.g., Pd catalysis) .
- Cyano-functionalization : Nitrile groups are often introduced via nucleophilic substitution or cyanation reagents (e.g., CuCN) .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) are standard for isolating high-purity products .
Q. What spectroscopic techniques are critical for characterization?
- NMR : and NMR confirm substituent positions (e.g., pyrazole ring protons at δ 7.54 ppm, nitrile absence in NMR but detectable via IR) .
- IR : Peaks at ~2230 cm (C≡N) and ~1350–1600 cm (aromatic C=C) validate functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M] at m/z 238.0961) .
Q. What safety precautions are essential during handling?
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Nitrile gloves and lab coats prevent skin contact, as pyrazole derivatives may irritate mucous membranes .
- Storage : Store in airtight containers at 2–8°C to prevent boronate ester hydrolysis .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura reactions involving this compound be mitigated?
Low yields often stem from steric hindrance or boronate instability. Strategies include:
Q. How are spectral discrepancies resolved during derivative synthesis?
- 2D NMR : HSQC and HMBC clarify overlapping signals (e.g., distinguishing pyrazole C-4 from boronate-linked carbons) .
- X-ray Crystallography : Resolve ambiguous structural assignments (e.g., confirming dihedral angles in pyrano[2,3-c]pyrazole derivatives) .
- Comparative Analysis : Cross-reference with literature (e.g., NMR shifts for nitrile-containing analogs) .
Q. What strategies improve regioselective functionalization of the pyrazole ring?
Q. How can byproduct formation during synthesis be minimized?
- Reaction Monitoring : TLC (e.g., silica gel, cyclohexane/EtOAc 2:1) tracks intermediates and detects side products early .
- Dry Loading : Adsorb crude mixtures onto Celite before column chromatography to improve separation efficiency .
- Temperature Gradients : Gradual heating (0°C → 50°C) reduces undesired dimerization .
Q. How is the integrity of the dioxaborolane ring confirmed under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
